molecular formula C10H16O4 B1633218 Monoethyl cyclohexane-1,2-dicarboxylate CAS No. 17488-76-5

Monoethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B1633218
CAS No.: 17488-76-5
M. Wt: 200.23 g/mol
InChI Key: XGRJGTBLDJAHTL-JGVFFNPUSA-N
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Description

Monoethyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates These compounds are known for their use as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Monoethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

    Biology: Investigated for its potential as a biomarker for exposure to certain plasticizers.

    Medicine: Studied for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Employed in the production of flexible PVC products, such as medical devices, toys, and food packaging.

Mechanism of Action

The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Monoethyl cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer with similar applications but different molecular structure.

    Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting effects, making this compound a safer alternative.

    Diisononyl phthalate (DINP): Another plasticizer with similar uses but different chemical properties.

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

17488-76-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1

InChI Key

XGRJGTBLDJAHTL-JGVFFNPUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O

SMILES

CCOC(=O)C1CCCCC1C(=O)O

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)O

67805-22-5
97718-55-3
17488-76-5

Origin of Product

United States

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